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Abstract
Deoxynybomycin is a naturally occurring quinolone antibiotic with a unique biological activity

profile that has garnered significant interest in the fields of oncology and infectious disease. It is

recognized for its potent anti-tumor properties, including the induction of apoptosis and

inhibition of topoisomerase I, as well as its novel "reverse antibiotic" activity against

fluoroquinolone-resistant bacteria. This technical guide provides a comprehensive overview of

the structure, chemical properties, and biological activities of deoxynybomycin, with a focus

on presenting quantitative data, detailed experimental methodologies, and visual

representations of its mechanisms of action.

Chemical Structure and Properties
Deoxynybomycin possesses a pentacyclic ring system. Its chemical identity and fundamental

properties are summarized below.

Table 1: Chemical and Physical Properties of Deoxynybomycin
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Property Value Reference

Molecular Formula C₁₆H₁₄N₂O₃ [1][2][3]

Molecular Weight 282.29 g/mol [1]

IUPAC Name

3,6,10-trimethyl-1,10-dihydro-

2H-oxazolo[5,4,3-ij]pyrido[3,2-

g]quinoline-4,12-dione

[1]

CAS Number 27259-98-9 [4][5]

Canonical SMILES

CC1=CC(=O)N(C2=C(C=C1)C

3=C(C=C2)N(C(=O)C=C3C)C

O)C

[1][2]

InChI Key
SBTFHJGTXHMDPR-

UHFFFAOYSA-N
[1][2]

Appearance (Data not available)

Melting Point (Data not available)

Solubility Poor aqueous solubility [6]

logP (Data not available)

Spectroscopic Data:

Detailed spectroscopic data for deoxynybomycin, including 1H NMR, 13C NMR, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for its unambiguous

identification and characterization. While numerous publications affirm its structural elucidation,

readily available, detailed spectral assignments are not consistently reported in the public

domain. Researchers are advised to consult specialized chemical databases or the

supplementary information of primary research articles for this data.

Biological Activity
Deoxynybomycin exhibits a dual spectrum of biological activity, making it a molecule of

interest for both anti-cancer and anti-bacterial drug development.
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Anti-Tumor Activity
Deoxynybomycin has been shown to selectively inhibit the growth of various human cancer

cell lines while exhibiting lower toxicity towards normal cells.[6][7] Its primary mechanisms of

anti-tumor action include the induction of apoptosis and the inhibition of topoisomerase I.[4][6]

[7]

Table 2: In Vitro Cytotoxicity of Deoxynybomycin Against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µg/mL) Reference

Saos-2 Osteosarcoma
Selective inhibition

observed
[6][7]

TMK-1 Gastric Cancer
Selective inhibition

observed
[6][7]

THP-1 Monocytic Leukemia
Selective inhibition

observed
[6][7]

Lung Carcinoma Cell

Lines
Lung Cancer

Selective cytotoxicity

noted
[6][7]

Note: Specific IC50 values are not consistently reported in the cited literature, which instead

describe selective growth inhibition at concentrations up to 5 µg/mL.

Antibacterial Activity: A "Reverse Antibiotic"
Deoxynybomycin is particularly notable for its "reverse antibiotic" activity. Unlike conventional

antibiotics, it is highly active against bacteria that have developed resistance to

fluoroquinolones, a widely used class of antibiotics. This effect is primarily due to its inhibition

of mutant DNA gyrase, the enzyme responsible for fluoroquinolone resistance.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Deoxynybomycin Against Bacterial

Strains
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Bacterial Strain Resistance Profile MIC (µg/mL) Reference

Staphylococcus

aureus (ATCC 29213)

Wild-Type

(Fluoroquinolone-

Sensitive)

> 64

Staphylococcus

aureus (NRS3)

Fluoroquinolone-

Resistant
0.25

Enterococcus faecalis

(ATCC 29212)

Wild-Type

(Fluoroquinolone-

Sensitive)

> 64

Vancomycin-Resistant

Enterococcus (VRE)

Fluoroquinolone-

Resistant
1-8

Escherichia coli ΔtolC Wild-Type GyrA 2.5 [8]

Escherichia coli ΔtolC

S83L GyrA Mutant

(Fluoroquinolone-

Resistant)

2.5 [8]

Escherichia coli ΔtolC

D87Y GyrA Mutant

(Fluoroquinolone-

Resistant)

5 [8]

Mechanisms of Action
Inhibition of Topoisomerase I
Deoxynybomycin acts as a topoisomerase I inhibitor.[4][7] Topoisomerase I is a crucial

enzyme involved in relieving torsional stress in DNA during replication and transcription. By

inhibiting this enzyme, deoxynybomycin leads to the accumulation of DNA strand breaks,

which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.
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Deoxynybomycin's Inhibition of Topoisomerase I
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Caption: Inhibition of Topoisomerase I by Deoxynybomycin.

Induction of Apoptosis via p21/WAF1 Upregulation
Deoxynybomycin has been identified as an inducer of the p21/WAF1 gene.[6] p21 is a cyclin-

dependent kinase inhibitor that plays a critical role in cell cycle arrest, often in response to DNA

damage. The upregulation of p21 can halt the cell cycle, providing time for DNA repair or, if the

damage is too severe, leading to the initiation of apoptosis. This pathway is often, though not

exclusively, regulated by the tumor suppressor protein p53.
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Apoptosis Induction by Deoxynybomycin
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Caption: p21-mediated Apoptosis Pathway.

Inhibition of Mutant DNA Gyrase
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The "reverse antibiotic" activity of deoxynybomycin stems from its ability to selectively inhibit

mutant forms of DNA gyrase, a type II topoisomerase, in fluoroquinolone-resistant bacteria.[6]

DNA gyrase is essential for bacterial DNA replication. Mutations in this enzyme are a primary

mechanism of fluoroquinolone resistance. By targeting the mutated enzyme, deoxynybomycin
effectively kills these resistant strains.

Deoxynybomycin's 'Reverse Antibiotic' Mechanism
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Caption: Deoxynybomycin's action on DNA gyrase.

Experimental Protocols
Synthesis of Deoxynybomycin
The total synthesis of deoxynybomycin is known to be challenging, often resulting in low

overall yields. Several synthetic routes have been reported in the literature. Due to the

complexity and proprietary nature of specific synthetic steps, a detailed, universally applicable

protocol is not readily available in the public domain. Researchers interested in the synthesis of

deoxynybomycin and its analogs are encouraged to consult primary research articles and

their supplementary information for detailed methodologies.

Determination of Minimum Inhibitory Concentration
(MIC)
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The following is a generalized broth microdilution protocol for determining the MIC of

deoxynybomycin against bacterial strains.

MIC Determination Workflow

Prepare serial dilutions of Deoxynybomycin in microtiter plate

Inoculate wells with a standardized bacterial suspension

Incubate at 37°C for 18-24 hours

Visually inspect for turbidity (bacterial growth)

Determine MIC: lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for MIC determination.

Preparation of Deoxynybomycin Stock Solution: Dissolve deoxynybomycin in a suitable

solvent (e.g., DMSO) to a known concentration.

Serial Dilution: Perform a two-fold serial dilution of the deoxynybomycin stock solution in a

96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture

and adjust its turbidity to match a 0.5 McFarland standard.
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Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial

suspension. Include positive (bacteria only) and negative (broth only) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of deoxynybomycin that

completely inhibits visible bacterial growth.

Topoisomerase I Inhibition Assay (DNA Relaxation
Assay)
This assay measures the ability of deoxynybomycin to inhibit the relaxation of supercoiled

DNA by topoisomerase I.

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA,

topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

Inhibitor Addition: Add varying concentrations of deoxynybomycin to the reaction mixtures.

Include a no-inhibitor control.

Incubation: Incubate the reactions at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and

proteinase K.

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on

an agarose gel.

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium

bromide) and visualize under UV light. Inhibition of topoisomerase I is indicated by the

persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of deoxynybomycin on cancer

cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of deoxynybomycin for a

specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells

with active metabolism will reduce the yellow MTT to a purple formazan.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value (the concentration of deoxynybomycin that inhibits cell growth by

50%).

Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to

detect DNA fragmentation, a hallmark of apoptosis.

Cell Preparation: Culture and treat cells with deoxynybomycin. Harvest and fix the cells.

Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl

transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP). TdT

will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

Detection: If an indirectly labeled dUTP was used, incubate with a secondary detection

reagent (e.g., an anti-BrdU antibody conjugated to a fluorescent dye).

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the

percentage of apoptotic (TUNEL-positive) cells.

Conclusion
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Deoxynybomycin is a fascinating natural product with significant potential in both oncology

and infectious disease. Its unique dual-action mechanism, targeting both topoisomerase I in

cancer cells and mutant DNA gyrase in antibiotic-resistant bacteria, makes it a compelling lead

compound for further drug development. The methodologies outlined in this guide provide a

framework for researchers to explore and expand upon our current understanding of this

promising molecule. Further research is warranted to fully elucidate its spectroscopic

properties, optimize its synthesis, and further detail its intricate signaling pathways to unlock its

full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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